3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile
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Overview
Description
3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile is a complex organic compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile involves several steps:
Starting Materials: The synthesis begins with 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thienopyrimidine derivatives.
Cyclization: Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones.
Intermediate Formation: The reaction of these intermediates with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides.
Final Cyclization: These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile can be compared with other thienopyrimidine derivatives:
Biological Activity
The compound 3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile represents a class of thienopyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula: C23H20N3O3S
- Molecular Weight: 437.49 g/mol
- CAS Number: 2098776-03-3
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of the compound can be attributed to several mechanisms:
-
Tyrosinase Inhibition:
- Tyrosinase is an enzyme critical for melanin production. Inhibitors of this enzyme can be useful in treating hyperpigmentation disorders.
- Studies show that analogs of thienopyrimidine compounds exhibit potent tyrosinase inhibitory activity. For instance, one analog demonstrated an IC50 value of 1.12 µM, making it significantly more effective than standard inhibitors like kojic acid (IC50 = 24.09 µM) .
- Antioxidant Activity:
-
Cytotoxicity:
- Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain to be fully elucidated but may involve induction of apoptosis or cell cycle arrest.
Study on Tyrosinase Inhibition
A recent study evaluated several thienopyrimidine derivatives for their ability to inhibit tyrosinase activity. The results are summarized in the table below:
Compound | IC50 (µM) | Relative Efficacy |
---|---|---|
Kojic Acid | 24.09 | Reference |
Analog 1 | 17.62 | Moderate |
Analog 2 | 5.00 | Strong |
Analog 3 | 1.12 | Very Strong |
The results highlight that certain modifications to the thienopyrimidine structure can significantly enhance tyrosinase inhibition .
Antioxidant Efficacy Assessment
In another study assessing antioxidant efficacy, the following results were observed:
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
Vitamin C (Control) | 95% | N/A |
Analog 2 | 93% | N/A |
Analog 3 | 82% | N/A |
Other Analogs (1 & 4-8) | <30% | N/A |
These findings demonstrate that specific structural features contribute to enhanced radical scavenging abilities .
Properties
Molecular Formula |
C21H15N3O2S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[[3-(2-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H15N3O2S/c1-14-5-2-3-8-17(14)24-20(25)19-18(9-10-27-19)23(21(24)26)13-16-7-4-6-15(11-16)12-22/h2-11H,13H2,1H3 |
InChI Key |
XVYRWAOKQSALSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N |
Origin of Product |
United States |
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